molecular formula C19H11NO6 B14941393 9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

Cat. No.: B14941393
M. Wt: 349.3 g/mol
InChI Key: YHKNQXISYUUBLH-UHFFFAOYSA-N
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Description

9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound featuring multiple fused ring systems, including benzodioxole and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions. One common approach starts with the condensation of 1,3-benzodioxole derivatives with appropriate quinoline precursors under controlled conditions. The reaction often requires the use of strong bases like sodium hydroxide and solvents such as dimethylformamide at elevated temperatures (70–75°C) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one involves interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . The compound’s effects are mediated through its interaction with cellular proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H11NO6

Molecular Weight

349.3 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one

InChI

InChI=1S/C19H11NO6/c21-19-18-12(6-22-19)20-11-5-16-15(25-8-26-16)4-10(11)17(18)9-1-2-13-14(3-9)24-7-23-13/h1-5H,6-8H2

InChI Key

YHKNQXISYUUBLH-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC6=C(C=C5)OCO6)OCO4

Origin of Product

United States

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